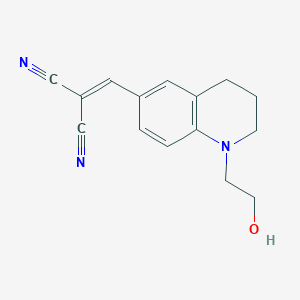

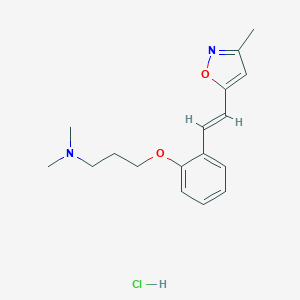

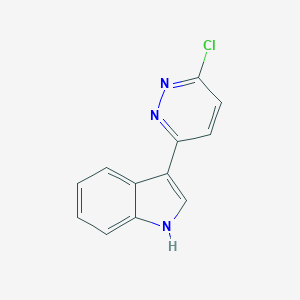

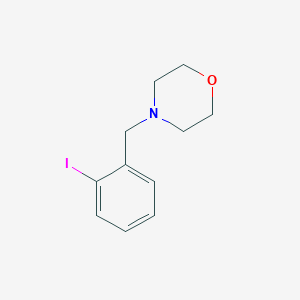

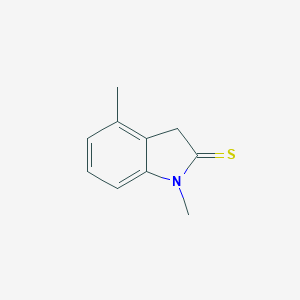

3-(6-chloropyridazin-3-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(6-chloropyridazin-3-yl)-1H-indole is a derivative of the indole moiety, which is a fundamental scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful selection of reagents and conditions. For instance, the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the intricacy of synthesizing substituted indoles . Similarly, the preparation of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole also highlights the complexity of synthesizing functionalized indole derivatives, where the key step involves the removal of a chloroacetyl moiety .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using X-ray diffraction, which is often compared with molecular structures predicted by density functional theory (DFT) . Such analyses are essential to understand the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to yield a wide range of functionalized compounds. For example, chromeno[4,3-b]pyrroles and indolizino[6,7-b]indoles were synthesized through intramolecular 1,3-dipolar cycloaddition followed by Pictet-Spengler cyclization, showcasing the reactivity of indole derivatives in forming complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro groups can affect these properties and, consequently, the compound's biological activity. The study of these properties often involves spectroscopic methods like NMR, IR, and MS, which provide detailed information about the molecular framework .

科学的研究の応用

-

Organic Chemistry and Drug Development

- Application : The compound “3-(6-chloropyridazin-3-yl)-1H-indole” is used in the synthesis of pharmacologically active compounds . It’s a part of many products with a wide range of applications .

- Methods : The compound has been synthesized and its two stable forms were isolated. For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .

- Results : The conformer ratio correlates with their calculated Gibbs energies. The quinoxaline ring very often appears as a part of many products with a wide range of applications .

-

Neuroscience

- Application : 6-Chloropyridazin-3-yl derivatives are active as nicotinic agents . They have affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .

- Methods : The derivatives were synthesized and tested for their affinity toward the nAChRs. A molecular modeling study allowed location of their preferred conformations .

- Results : All of the compounds had K (i) values in the nanomolar range. Some of the compounds showed, in their populated conformations, only pharmacophoric distances longer than the values taken into consideration by the Sheridan model for nAChRs receptors .

-

Pharmacology

- Application : Substituted quinoxalines, which include “3-(6-chloropyridazin-3-yl)-1H-indole”, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds .

- Methods : These compounds are synthesized and their structures are established through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

- Results : These compounds have shown to have antibacterial , antifungal , anticancer , antituberculosis , and antimalarial activities. Some quinoxalin-2-ones and quinoxaline-2,3-di-ones exhibit antimicrobial and potential antithrombotic activities.

-

Agriculture

- Application : The quinoxaline fragment, which includes “3-(6-chloropyridazin-3-yl)-1H-indole”, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .

- Methods : These compounds are synthesized and their structures are established through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

- Results : These compounds have shown to be effective in controlling pests and diseases in agriculture .

-

Antibiotics

- Application : Synthetic quinoxalines, which include “3-(6-chloropyridazin-3-yl)-1H-indole”, are fragments of such antibiotics as echinomycin, levomycin, and actinomycin that are known to be inhibitors of gram-positive bacteria growth and that show activity against various tumor tissues .

- Methods : These compounds are synthesized and their structures are established through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

- Results : These compounds have shown to be effective in controlling gram-positive bacteria growth and have shown activity against various tumor tissues .

-

Conformational Analysis

- Application : The ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active, especially nitrogen-containing, compounds and is the basis of their functioning . “3-(6-chloropyridazin-3-yl)-1H-indole” is used in the study of these changes .

- Methods : Experimental study of these changes using physicochemical methods faces methodological difficulties related to the fact that energetically disfavored conformers, which are not detected in experiment but may be biologically significant, are neglected . Therefore, in some cases application of efficient, modern methods of computational chemistry is the only way to get such information .

- Results : Even when experimental data are sufficiently complete, these calculations could give very useful information for their interpretation .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.

将来の方向性

This could involve discussing potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to the synthesis process.

I hope this helps! If you have any other questions, feel free to ask.

特性

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXGESVVZOJONY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377053 |

Source

|

| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-chloropyridazin-3-yl)-1H-indole | |

CAS RN |

129287-26-9 |

Source

|

| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)